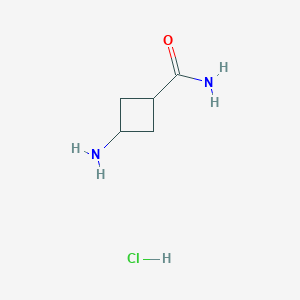
2-(Naphthalen-2-ylmethyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Naphthalen-2-ylmethyl)oxirane is an organic compound with the molecular formula C₁₃H₁₂O and a molecular weight of 184.23 g/mol . It is a member of the oxirane family, characterized by a three-membered ring structure containing an oxygen atom. This compound is notable for its applications in various fields, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Intramolecular Cyclization (Williamson Intramolecular): Halogenated alcohols in position 2 cyclize in basic media to form oxiranes.
Alkene Epoxidation: Peracids, such as m-chloroperoxybenzoic acid (MCPBA), react with alkenes to form oxiranes.
Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butylhydroperoxide, and diethyl tartrate to give oxiranes.
Darzens Synthesis: Halogenated esters in the alpha position form enolates in a basic medium.
Corey Synthesis (Sulfur Ylides): Sulfur ylides react with aldehydes or ketones to form oxiranes.
Industrial Production Methods
Industrial production methods for 2-(Naphthalen-2-ylmethyl)oxirane typically involve large-scale epoxidation processes using peracids or other oxidizing agents. The choice of method depends on the desired purity, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Oxiranes can undergo oxidation reactions to form diols or other oxidized products.
Reduction: Reduction of oxiranes can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions, such as ring-opening reactions, are common for oxiranes.
Common Reagents and Conditions
Oxidation: Peracids (e.g., MCPBA) are commonly used for epoxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce oxiranes to alcohols.
Substitution: Nucleophiles such as amines, alcohols, and thiols can open the oxirane ring under acidic or basic conditions.
Major Products
Diols: Formed through oxidation reactions.
Alcohols: Resulting from reduction reactions.
Functionalized Molecules: Produced through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(Naphthalen-2-ylmethyl)oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of 2-(Naphthalen-2-ylmethyl)oxirane involves its reactivity as an electrophile due to the strained three-membered ring structure. This strain makes the oxirane ring highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved include nucleophilic substitution and addition reactions, which are fundamental in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-(Phenylmethyl)oxirane: Similar structure but with a phenyl group instead of a naphthyl group.
2-(Cyclohexylmethyl)oxirane: Contains a cyclohexyl group instead of a naphthyl group.
2-(Benzyl)oxirane: Features a benzyl group in place of the naphthyl group.
Uniqueness
2-(Naphthalen-2-ylmethyl)oxirane is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications where the naphthyl group can influence the reactivity and selectivity of the compound.
Propiedades
IUPAC Name |
2-(naphthalen-2-ylmethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-2-4-12-7-10(8-13-9-14-13)5-6-11(12)3-1/h1-7,13H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFXIJGSHYFEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2464297.png)
![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide](/img/structure/B2464298.png)

![1-{[1-(thiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2464300.png)


![2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetonitrile](/img/structure/B2464308.png)


![1-([2,3'-Bipyridin]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2464312.png)
![N-methyl-N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2464313.png)

